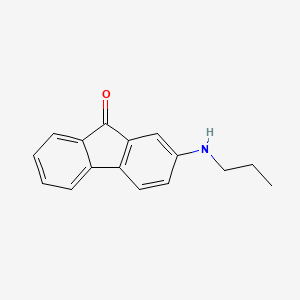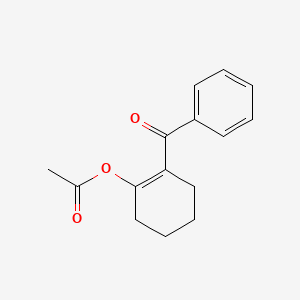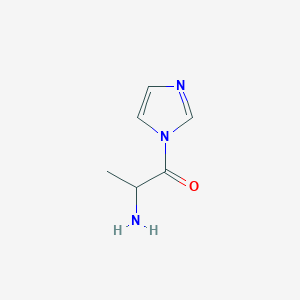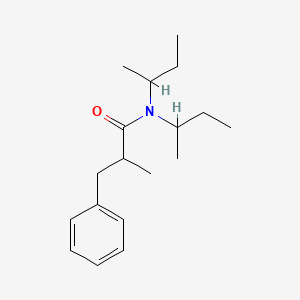![molecular formula C13H28O2Si2 B14362863 [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) CAS No. 93679-84-6](/img/structure/B14362863.png)
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylsilane groups connected via oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and organometallic compounds.
Aplicaciones Científicas De Investigación
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for alcohols and amines.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Comparación Con Compuestos Similares
[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) can be compared with other similar compounds, such as:
3-Methylcyclohex-1-ene: Lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl ethers: Compounds with similar protecting groups but different core structures.
Cyclohexene derivatives: Compounds with various substituents on the cyclohexene ring, leading to different chemical and biological properties.
The uniqueness of [(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane) lies in its combination of a cyclohexene ring with trimethylsilyl groups, providing a balance of stability and reactivity that is valuable in both synthetic and research applications.
Propiedades
| 93679-84-6 | |
Fórmula molecular |
C13H28O2Si2 |
Peso molecular |
272.53 g/mol |
Nombre IUPAC |
trimethyl-(3-methyl-2-trimethylsilyloxycyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H28O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h11H,8-10H2,1-7H3 |
Clave InChI |
KEAINDMRTBRAAK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)




![6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14362826.png)



